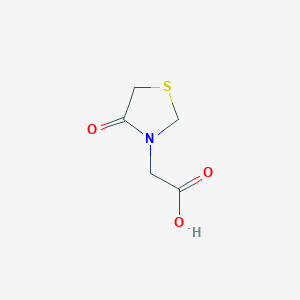
(4-Oxo-thiazolidin-3-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
New ethyl esters of the 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid were synthesized using a “one step reaction” between different aromatic aldehydes, thioglycolic acid, and beta-alanine ethyl ester hydrochloride .Molecular Structure Analysis
The molecular formula of “(4-Oxo-thiazolidin-3-yl)-acetic acid” is C5H7NO3S, and its molecular weight is 161.18 .Chemical Reactions Analysis
“(4-Oxo-thiazolidin-3-yl)-acetic acid” is used as a reagent in organic synthesis and as a catalyst in the production of polymers and other materials.Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition
(4-Oxo-thiazolidin-3-yl)-acetic acids, particularly derivatives such as epalrestat, demonstrate significant inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. These compounds show potent activity with submicromolar IC50 values. Their inhibition is of a mixed-type, targeting the rat eye lens' aldose reductase enzyme and showing low cytotoxicity to HepG2 cell lines. Molecular docking studies identified key interactions with His110, Trp111, Tyr48, and Leu300 in the enzyme's binding site (Kučerová-Chlupáčová et al., 2020).
Antifungal Activity
Some derivatives of (4-Oxo-thiazolidin-3-yl)-acetic acid show potential as antifungal agents. Notably, derivatives with arylalkylidene modifications have demonstrated strong inhibition against fungal species like Candida tropicalis, Candida krusei, Candida glabrata, and Trichosporon asahii (Doležel et al., 2009).
Antibacterial and Antifungal Properties
These derivatives exhibit promising antibacterial and antifungal activity. Their efficacy has been tested against a variety of microorganisms, including mycobacteria, with some showing high activity against Mycobacterium tuberculosis. Structure-activity relationships (SAR) have been explored to enhance their antibacterial properties (Krátký et al., 2017).
Analgesic and Anti-inflammatory Activities
Certain (4-Oxo-thiazolidin-3-yl)-acetic acid derivatives have shown potential for analgesic and anti-inflammatory activities. For instance, derivatives with biphenylcarboxamide modifications exhibited significant anti-inflammatory effects at specific dosages. These compounds' molecular structures were confirmed through spectral and analytical data, underpinning their pharmacological potential (Deep et al., 2012).
Antimicrobial Activity
A variety of these derivatives demonstrate antimicrobial effects, particularly against Gram-positive bacteria and fungal pathogens. The activity is influenced by the molecular structure, with certain modifications enhancing the antimicrobial potency (Trotsko et al., 2018).
Potential in Cancer Therapy
Some derivatives of (4-Oxo-thiazolidin-3-yl)-acetic acid have shown anticancer and antiangiogenic effects in experimental studies. These compounds have been investigated for their ability to inhibit tumor growth and angiogenesis, indicating their potential in cancer therapy (Chandrappa et al., 2010).
Photoresponsive and Thermal Properties
Modifications of (4-Oxo-thiazolidin-3-yl)-acetic acid have been studied for their photoresponsive and thermal properties. Such derivatives, when coupled with starch, demonstrated enhanced light absorption and fastening properties, suggesting applications in environmentally friendly photoactive products (Chandran et al., 2012).
Zukünftige Richtungen
The antioxidant activity of the thiazolidine-4-one derivatives depends on the nature of the phenyl ring substituents, the NO2 and OH radicals having the most significant influence . This suggests that future research could focus on exploring different substituents to enhance the antioxidant activity of these compounds.
Eigenschaften
IUPAC Name |
2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c7-4-2-10-3-6(4)1-5(8)9/h1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPPUQAAZNDUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-thiazolidin-3-yl)-acetic acid | |
CAS RN |
106562-27-0 |
Source


|
| Record name | 2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)

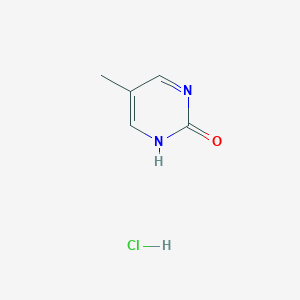

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)
![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)
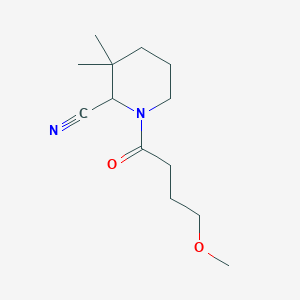
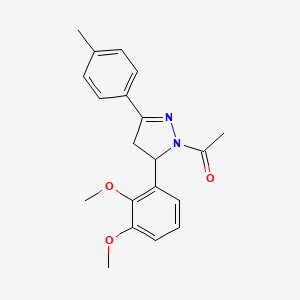
![2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2561626.png)
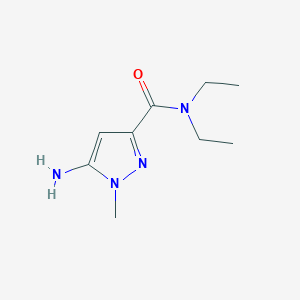


![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2561631.png)